molecular formula C19H20N2O3 B12584497 2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione CAS No. 649560-63-4

2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione

Cat. No.: B12584497
CAS No.: 649560-63-4
M. Wt: 324.4 g/mol
InChI Key: KGPGWGVSFNAVSU-UHFFFAOYSA-N
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Description

2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione is a complex organic compound that features a morpholine ring, a phenyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione typically involves multi-step organic reactions. One common method involves the reaction of a morpholine derivative with a phenyl-substituted diketone and a pyridine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require specific conditions such as controlled temperature, pressure, and pH to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives, phenyl-substituted diketones, and pyridine-containing molecules. Examples include:

Uniqueness

What sets 2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

649560-63-4

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)-1-phenyl-3-pyridin-3-ylpropane-1,3-dione

InChI

InChI=1S/C19H20N2O3/c22-18(15-5-2-1-3-6-15)17(14-21-9-11-24-12-10-21)19(23)16-7-4-8-20-13-16/h1-8,13,17H,9-12,14H2

InChI Key

KGPGWGVSFNAVSU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(C(=O)C2=CC=CC=C2)C(=O)C3=CN=CC=C3

Origin of Product

United States

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